
Cefoperazone monobactam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefoperazone monobactam, also known as this compound, is a useful research compound. Its molecular formula is C18H21N5O9S and its molecular weight is 483.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Efficacy in Surgical Site Infections
A recent study assessed the efficacy of Cefoperazone Sodium combined with Sulbactam Sodium in managing surgical site infections (SSIs). The study involved 110 patients divided into two groups: one receiving the Cefoperazone-Sulbactam combination and the other treated with Cefuroxime. Results indicated a cure rate of 58.18% and an overall efficacy rate of 94.55% for the Cefoperazone-Sulbactam group compared to 32.73% and 70.91% for the control group, respectively. Statistical analysis confirmed a significant difference in therapeutic success between the groups (Chi-square value of 9.16, p < 0.05) .
Efficacy Against Acinetobacter baumannii
Acinetobacter baumannii is a notorious multidrug-resistant pathogen associated with nosocomial infections. A systematic review involving 16 studies focused on the efficacy of Cefoperazone-Sulbactam against Acinetobacter infections. The pooled clinical cure rate was reported at 70% , with a microbiological cure rate of 44% and an overall mortality rate of 20% among patients treated with this combination . Furthermore, a retrospective analysis indicated that higher doses of sulbactam combined with Cefoperazone improved microbiological efficacy significantly (75%) compared to conventional dosing .
Comparative Studies with Other Antibiotics
In comparative studies evaluating Cefoperazone-Sulbactam against carbapenems for treating bloodstream infections caused by ESBL-producing Enterobacteriaceae, it was found that while Cefoperazone-Sulbactam had lower success rates, it remains a viable alternative in specific contexts . The study highlighted the importance of considering non-carbapenem beta-lactams like Cefoperazone-Sulbactam in treating resistant infections.
Summary of Clinical Applications
Application Area | Key Findings |
---|---|
Surgical Site Infections | Cure rate: 58.18%, Overall efficacy: 94.55% vs. Cefuroxime |
Acinetobacter baumannii Infections | Clinical cure rate: 70%, Microbiological cure: 44%, Mortality: 20% |
Comparative Efficacy | Lower success rates than carbapenems but effective for specific infections |
Análisis De Reacciones Químicas
β-Lactam Ring Reactivity and Hydrolysis
The β-lactam ring is the primary site of nucleophilic attack, enabling antibacterial activity through irreversible acylation of penicillin-binding proteins (PBPs). Cefoperazone monobactam’s reactivity is modulated by:
-
Woodward Height (h-Woodward): A geometric parameter measuring nitrogen pyramidalization (Figure 1A–B). Cephems like cefoperazone exhibit h-Woodward values of 0.2–0.3 Å, balancing ring strain and electrophilicity for targeted acylation .
-
Hydrolysis Kinetics: Base hydrolysis studies reveal slower degradation compared to carbapenems (h-Woodward: 0.5–0.6 Å) but faster than monobactams (near-planar nitrogen) .
Table 1: Structural and Kinetic Parameters of β-Lactams
Class | h-Woodward (Å) | Hydrolysis Rate (Relative) | Stability to β-Lactamases |
---|---|---|---|
Cephems | 0.2–0.3 | Moderate | Variable |
Carbapenems | 0.5–0.6 | Fast | Low |
Monobactams | ~0.0 | Slow | High |
Interaction with β-Lactamases
This compound demonstrates variable stability against serine- and metallo-β-lactamases:
-
Serine β-Lactamases (e.g., TEM-2, K1):
-
Metallo-β-Lactamases (e.g., IMP-1):
Binding to Penicillin-Binding Proteins (PBPs)
This compound’s bactericidal activity arises from covalent binding to PBPs:
-
Primary Targets: PBPs 1a, 1b, 2, and 3 in Escherichia coli, with IC50 values ranging from 0.1–2.0 µg/ml .
-
Mechanism: Serine nucleophiles in PBPs attack the β-lactam carbonyl, forming stable acyl-enzyme complexes (Figure 2A–B) .
Table 2: PBP Binding Affinities
PBP Isoform | IC50 (µg/ml) | Role in Cell Wall Synthesis |
---|---|---|
PBP 1a | 0.1–0.5 | Peptidoglycan elongation |
PBP 2 | 0.8–1.2 | Cell shape maintenance |
PBP 3 | 1.5–2.0 | Septum formation |
Degradation Pathways and Byproducts
-
β-Lactam Ring Opening: Catalyzed by β-lactamases or nucleophilic agents (e.g., hydroxylamine), yielding inactive penicilloic acid derivatives .
-
Side-Chain Modifications: The piperazinyl carbonyl group undergoes pH-dependent hydrolysis, generating desacetylcefoperazone .
Synergistic Reactions with Aminoglycosides
Combination therapy with aminoglycosides (e.g., gentamicin) enhances bactericidal effects by:
-
Disrupting cell membrane integrity, facilitating β-lactam uptake .
-
Reducing MIC values by 4–8 fold against Pseudomonas aeruginosa .
Structural Determinants of Reactivity
-
C7 Acylamino Group: Derived from piperacillin, this moiety enhances stability to AmpC cephalosporinases but increases susceptibility to extended-spectrum β-lactamases (ESBLs) .
-
C3’ Leaving Group: The methyltetrazolethiol (MTT) side chain contributes to disulfide bond formation in vivo, linked to coagulopathy .
Environmental Degradation
Photolysis and hydrolysis in aqueous environments produce sulfonic acid derivatives, reducing bioactivity but posing ecological risks .
Propiedades
Número CAS |
86702-45-6 |
---|---|
Fórmula molecular |
C18H21N5O9S |
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
(3S)-3-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C18H21N5O9S/c1-2-21-7-8-22(17(28)16(21)27)18(29)20-13(10-3-5-11(24)6-4-10)14(25)19-12-9-23(15(12)26)33(30,31)32/h3-6,12-13,24H,2,7-9H2,1H3,(H,19,25)(H,20,29)(H,30,31,32)/t12-,13+/m0/s1 |
Clave InChI |
NMCHLNSQORAFHJ-QWHCGFSZSA-N |
SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3CN(C3=O)S(=O)(=O)O |
SMILES isomérico |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3CN(C3=O)S(=O)(=O)O |
SMILES canónico |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3CN(C3=O)S(=O)(=O)O |
Key on ui other cas no. |
86702-45-6 |
Sinónimos |
cefoperazon monobaktam cefoperazone monobactam |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.